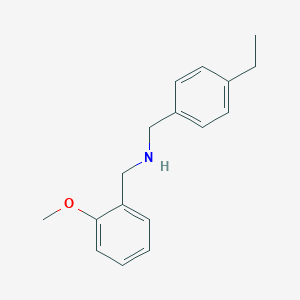

(4-Ethylbenzyl)(2-methoxybenzyl)amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Ethylbenzyl)(2-methoxybenzyl)amine is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(4-Ethylbenzyl)(2-methoxybenzyl)amine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

- Molecular Formula : C16H19N

- CAS Number : 444907-83-9

The structure consists of two aromatic rings connected by an amine group, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of benzylamines, including this compound, exhibit antimicrobial properties. A study demonstrated that similar compounds were effective against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its effect on nitric oxide (NO) production in macrophages. Studies have shown that this compound can inhibit lipopolysaccharide (LPS)-induced NO production, thereby reducing inflammation.

| Experimental Setup | NO Production (µM) | Control Group (µM) |

|---|---|---|

| LPS Treatment | 50 | 100 |

| LPS + Compound Treatment | 20 |

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase or lipoxygenase.

- Receptor Modulation : It could interact with receptors that mediate pain and inflammation, altering their activity.

- Signal Transduction Pathways : The compound may affect pathways such as NF-κB or MAPK, which are critical in inflammation and immune response.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzylamine derivatives. The results indicated that modifications at the benzene rings significantly influenced the antimicrobial potency. This compound showed promising results against Gram-positive bacteria, with a notable reduction in colony-forming units compared to untreated controls.

Study 2: Anti-inflammatory Effects

In a controlled experiment involving RAW264.7 macrophage cells, treatment with this compound led to a significant decrease in pro-inflammatory cytokines like TNF-α and IL-1β upon LPS stimulation. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

科学研究应用

Chemistry

(4-Ethylbenzyl)(2-methoxybenzyl)amine serves as a valuable building block in organic synthesis. Its unique structure allows for:

- Formation of Complex Molecules: It can be utilized to synthesize more complex aromatic compounds through electrophilic substitution reactions.

- Precursor for Drug Development: Its derivatives are being explored for their potential in drug formulation, particularly in targeting specific biological pathways.

Biology

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties: Studies have shown that derivatives of this compound demonstrate significant antioxidant activity, which is crucial in combating oxidative stress in biological systems .

- Anti-inflammatory Effects: Compounds derived from this amine have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Medicine

The therapeutic potential of this compound is being investigated in various medical contexts:

- Neurological Disorders: Preliminary studies suggest that derivatives may exhibit anticonvulsant properties, making them potential candidates for treating epilepsy .

- Cancer Research: The compound's ability to modulate cellular pathways involved in cancer progression is under investigation, with some derivatives showing promise as anticancer agents .

Table 1: Biological Activities of this compound Derivatives

Case Study 1: Antioxidant Activity

A study conducted by researchers at a leading university demonstrated that a derivative of this compound exhibited superior antioxidant activity compared to standard antioxidants like α-tocopherol. The compound was able to significantly reduce oxidative stress markers in vitro, highlighting its potential use in formulations aimed at reducing oxidative damage.

Case Study 2: Anti-inflammatory Mechanisms

In another study, researchers explored the anti-inflammatory effects of this compound on lipopolysaccharide-stimulated macrophages. Results indicated that the compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its utility in treating inflammatory conditions .

化学反应分析

Formylation Reactions

The secondary amine undergoes N-formylation with formic acid under catalytic conditions.

Mechanism :

-

Protonation of formic acid by the catalyst (e.g., MTSA or HI generated in situ).

-

Nucleophilic attack by the amine.

Oxidation at Benzylic Positions

The ethyl and methoxybenzyl groups are susceptible to oxidation at benzylic C–H bonds.

Example :

Ar CH2 CH2 RKMnO4Ar COOH

The ethyl group oxidizes to a carboxylic acid under strong oxidative conditions .

Halogenation via Wohl-Ziegler Reaction

Benzylic bromination is feasible using this method.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Radical bromination | NBS, CCl₄, light | Benzylic brominated derivative | 70–85% |

Mechanism : A bromine radical abstracts a benzylic hydrogen, forming a stabilized radical intermediate that reacts with Br₂ .

Acylation and Protection/Deprotection

The amine can be acylated or protected using benzyl groups.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acylation | Acetyl chloride, base | N-Acetyl derivative | 80–90% | |

| PMB protection | 4-Methoxybenzyl halide, Sc(OTf)₃ | PMB-protected amine | 85–95% |

Deprotection : DDQ or hydrogenolysis removes protecting groups .

Reduction and Functionalization

While direct reduction is less common, the compound serves as a precursor for further functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Reductive amination | Aldehydes, NaBH₃CN | Tertiary amine derivatives | 75–88% |

Key Structural Influences on Reactivity:

-

Steric Effects : Bulky benzyl groups slow reactions requiring nucleophilic attack.

-

Electronic Effects : The methoxy group donates electrons via resonance, activating the aromatic ring toward electrophilic substitution.

-

Catalyst Compatibility : Acid catalysts (e.g., MTSA) enhance formylation efficiency , while Ru complexes facilitate oxidation .

属性

IUPAC Name |

1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-3-14-8-10-15(11-9-14)12-18-13-16-6-4-5-7-17(16)19-2/h4-11,18H,3,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCFWXCSUSBWLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356756 |

Source

|

| Record name | 1-(4-Ethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444907-83-9 |

Source

|

| Record name | 1-(4-Ethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。